Polymer Solubility: 3-Isomer Yields Soluble Homopolymers, 4-Isomer Produces Insoluble Products
In Rh(I)-catalyzed chain-growth coordination polymerization, 3-ethynylbenzaldehyde yields a homopolymer that is fully soluble in common organic solvents, whereas 4-ethynylbenzaldehyde produces an insoluble homopolymer under identical conditions [1]. The solubility difference is attributed to the non-symmetric substitution pattern of the meta-isomer, which disrupts tight packing of polymer chains in the solid phase [2].
| Evidence Dimension | Homopolymer solubility |
|---|---|
| Target Compound Data | Soluble homopolymer |
| Comparator Or Baseline | 4-Ethynylbenzaldehyde: Insoluble homopolymer |
| Quantified Difference | Qualitative solubility difference (soluble vs. insoluble) |
| Conditions | Rh(I) catalyst, chain-growth coordination polymerization |
Why This Matters
Soluble polymers are essential for solution processing, characterization, and post-polymerization functionalization; insoluble products severely limit practical utility.
- [1] Zhernakova, Y.; Sedláček, J. Substituted polyacetylenes with aldehydic groups: preparation and postpolymerization modification. Bachelor's Thesis, Charles University, 2017. View Source
- [2] Zhernakova, Y.; Sedláček, J. Homopolymerization of 3-ethynylbenzaldehyde, 4-ethynylbenzaldehyde and 1-ethynylbenzene-3,5-dicarbaldehyde. CAS Repository Record. View Source
